molecular formula C23H20O4 B14238165 1-(2H-1,3-Benzodioxol-5-yl)-4-hydroxy-3,4-diphenylbutan-1-one CAS No. 491618-00-9

1-(2H-1,3-Benzodioxol-5-yl)-4-hydroxy-3,4-diphenylbutan-1-one

Cat. No.: B14238165
CAS No.: 491618-00-9
M. Wt: 360.4 g/mol
InChI Key: HIYJGSZVUMEGPT-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxol-5-yl)-4-hydroxy-3,4-diphenylbutan-1-one is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring fused to a butanone structure, with additional hydroxyl and phenyl groups

Preparation Methods

The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-4-hydroxy-3,4-diphenylbutan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Addition of the Butanone Structure: The butanone moiety is introduced via aldol condensation reactions involving appropriate aldehydes and ketones.

    Hydroxylation and Phenylation: Hydroxyl and phenyl groups are added through selective hydroxylation and Friedel-Crafts alkylation reactions.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(2H-1,3-Benzodioxol-5-yl)-4-hydroxy-3,4-diphenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the butanone structure can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various functional groups like nitro, halogen, or alkyl groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2H-1,3-Benzodioxol-5-yl)-4-hydroxy-3,4-diphenylbutan-1-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the development of new materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-4-hydroxy-3,4-diphenylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-(2H-1,3-Benzodioxol-5-yl)-4-hydroxy-3,4-diphenylbutan-1-one can be compared with other benzodioxole derivatives, such as:

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound has a simpler structure with an ethan-1-ol moiety instead of the butanone structure.

    2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: This derivative includes an oxadiazole ring and additional functional groups, leading to different chemical and biological properties.

Properties

CAS No.

491618-00-9

Molecular Formula

C23H20O4

Molecular Weight

360.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4-hydroxy-3,4-diphenylbutan-1-one

InChI

InChI=1S/C23H20O4/c24-20(18-11-12-21-22(13-18)27-15-26-21)14-19(16-7-3-1-4-8-16)23(25)17-9-5-2-6-10-17/h1-13,19,23,25H,14-15H2

InChI Key

HIYJGSZVUMEGPT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CC(C3=CC=CC=C3)C(C4=CC=CC=C4)O

Origin of Product

United States

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